7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The specific structure of this compound includes a benzyloxy group at the 7th position, an ethyl group at the 4th position, and a methyl group at the 8th position on the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-ethyl-8-methyl-2H-chromen-2-one.
Benzyloxy Group Introduction: The hydroxyl group at the 7th position is converted to a benzyloxy group using benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-benzyloxy-4-methyl-2H-chromen-2-one: Lacks the ethyl group at the 4th position.
7-benzyloxy-8-methyl-2H-chromen-2-one: Lacks the ethyl group at the 4th position.
7-benzyloxy-4-ethyl-2H-chromen-2-one: Lacks the methyl group at the 8th position.
Uniqueness
The presence of both the ethyl group at the 4th position and the methyl group at the 8th position in 7-(benzyloxy)-4-ethyl-8-methyl-2H-chromen-2-one contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18O3 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-ethyl-8-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-15-11-18(20)22-19-13(2)17(10-9-16(15)19)21-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
SPQRRIZFPKAVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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